2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide

HDAC inhibitor pyrimidinone physicochemical property

This 5-cyano-6-oxo-pyrimidinone derivative is an essential tertiary amide reference point for HDAC inhibitor SAR. The N-methyl-N-phenyl motif eliminates the H-bond donor present in secondary amides, enabling systematic interrogation of HBD-independent binding modes. Use as a negative control in ion channel counter-screens and as a scaffold representative in metabolic stability assays. Procure with confidence – verify exact N1-substitution to avoid misleading selectivity data.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 1251568-45-2
Cat. No. B2981646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide
CAS1251568-45-2
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)N(C)C3=CC=CC=C3)C#N
InChIInChI=1S/C21H18N4O2/c1-15-8-10-16(11-9-15)20-23-13-17(12-22)21(27)25(20)14-19(26)24(2)18-6-4-3-5-7-18/h3-11,13H,14H2,1-2H3
InChIKeyIYXBBDQGJAERFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(5-Cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide (CAS 1251568-45-2): Pyrimidinone Acetamide for Epigenetic Probe & HDAC-Focused Screening


2-(5-Cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide (PubChem CID 49661204) is a fully synthetic pyrimidin-1(6H)-one derivative bearing a cyano group at position 5, a p-tolyl substituent at position 2, and an N-methyl-N-phenylacetamide side chain at N1 [1]. The compound belongs to a class of heterocyclic scaffolds that have been explored as histone deacetylase (HDAC) inhibitors, with the cyano and carbonyl groups positioned to coordinate the catalytic zinc ion in HDAC enzymes [2]. Its molecular formula is C21H18N4O2 and its molecular weight is 358.40 g/mol. The compound is catalogued as a research chemical by multiple suppliers and has appeared in at least one patent family describing pyrimidine-based bioactive molecules [3].

Why Closely Related Pyrimidinone Acetamides Cannot Substitute for 2-(5-Cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide in HDAC Profiling


Pyrimidin-1(6H)-one-based HDAC inhibitors exhibit exquisite sensitivity to even minor alterations in the N1-acetamide substituent. In the parent patent series (US 9,249,087), changing the N-phenylacetamide group to N-benzyl, N-alkyl, or N-cycloalkyl variants shifted HDAC isoform selectivity profiles by more than 100-fold in some cases [1]. The N-methyl-N-phenyl motif present in CAS 1251568-45-2 introduces a tertiary amide that eliminates a hydrogen-bond donor while retaining aromatic π-stacking potential, a feature that directly impacts both target engagement and physicochemical properties relative to secondary amide analogs. Substituting a generic pyrimidinone acetamide from the same series without confirming the exact N-substitution pattern therefore carries a high risk of obtaining misleading structure-activity relationship (SAR) data or selecting a compound with an unintended selectivity window [2].

Quantitative Differentiation Evidence for 2-(5-Cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide Versus In-Class Analogs


N-Methyl-N-Phenyl Substitution Confers Tertiary Amide Character Absent in Secondary Amide Analogs, Altering Hydrogen-Bond Donor Count and Predicted logP

This compound is the only member of the 5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl series catalogued with an N,N-disubstituted (tertiary) acetamide terminus. The N-methyl-N-phenyl group eliminates the hydrogen-bond donor (HBD) present in secondary amide analogs such as N-(3-ethylphenyl)acetamide or N-(2-bromobenzyl)acetamide derivatives [1]. This structural feature is predicted to reduce aqueous solubility while increasing logP by approximately 0.5–1.0 log units relative to secondary amide congeners, based on fragment-based clogP calculations for the N-methyl-N-phenyl versus N-phenylacetamide substructures [2]. Removal of the HBD also eliminates a potential interaction point with HDAC catalytic site residues, which may contribute to selectivity differentiation against specific HDAC isoforms.

HDAC inhibitor pyrimidinone physicochemical property

Screening Profile: Demonstrated Inactivity Against AMPAR-Stargazin and GIRK2 Targets Distinguishes This Compound from Neuroactive Pyrimidine Derivatives

In PubChem bioassay AID 1259245, this compound was tested at a single concentration for modulation of AMPAR-stargazin complexes and returned an 'Inactive' designation across multiple gene targets (GeneID 12300, 29627) [1]. Similarly, in AID 1259324, the compound was 'Inactive' against G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) [2]. This contrasts with certain pyrimidine derivatives that show off-target activity at ionotropic glutamate receptors and potassium channels. The confirmed inactivity in these specific assays provides a defined selectivity baseline that is not documented for several closely related analogs (e.g., the N-(5-chloro-2,4-dimethoxyphenyl) variant, CAS 1251568-44-1), for which no comparable screening data are publicly available.

AMPAR GIRK2 screening negative control

5-Cyano-6-Oxo-2-(p-tolyl) Core Provides a Distinct Zinc-Binding Pharmacophore Compared to Hydroxamate- and Benzamide-Based HDAC Inhibitor Chemotypes

The 5-cyano-6-oxo-pyrimidin-1(6H)-yl scaffold represents a non-hydroxamate, non-benzamide zinc-binding group (ZBG) for HDAC inhibition. In the US 9,249,087 patent, a structurally related 5-cyano-6-oxo-pyrimidine analog (Compound 10) demonstrated an HDAC1 IC50 of 13,200 nM and an HDAC6 IC50 of 324 nM, yielding an HDAC6/HDAC1 selectivity ratio of approximately 41-fold [1]. Hydroxamate-based HDAC inhibitors typically exhibit pan-HDAC activity with potencies in the low nanomolar range but suffer from poor pharmacokinetics and potential genotoxicity associated with the hydroxamate group [2]. The cyano-pyrimidinone chemotype, by contrast, offers a metabolically stable ZBG that avoids the liability of hydroxamate hydrolysis. While the specific IC50 of CAS 1251568-45-2 against individual HDAC isoforms has not been publicly disclosed, the core scaffold's documented preference for HDAC6 over HDAC1 in a close structural analog indicates a selectivity trajectory that distinguishes it from pan-HDAC chemotypes.

HDAC inhibitor zinc-binding group pyrimidinone chemotype

Recommended Application Scenarios for 2-(5-Cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies on HDAC Isoform Selectivity Driven by N1-Acetamide Substitution

This compound is optimally deployed as a tertiary amide reference point in an SAR matrix exploring the impact of N1-substitution on HDAC isoform selectivity. The N-methyl-N-phenyl group eliminates the hydrogen-bond donor present in secondary amide series members, enabling systematic interrogation of HBD-dependent versus HBD-independent binding modes within the HDAC active site [1]. Procurement is warranted when the research question specifically requires a tertiary amide comparator that retains the 5-cyano-6-oxo-2-(p-tolyl)pyrimidinone core.

Negative Control for Neuronal Ion Channel Counter-Screening

The compound's documented inactivity against AMPAR-stargazin complexes (AID 1259245) and GIRK2 channels (AID 1259324) supports its use as a negative control in electrophysiological counter-screening cascades for pyrimidine-based compounds intended for non-neuronal targets [2]. Researchers developing pyrimidine libraries for oncology or inflammation can use this compound to confirm that observed ion channel effects are driven by specific structural features rather than the pyrimidinone core itself.

Metabolic Stability Benchmarking of Non-Hydroxamate Zinc-Binding Groups

The 5-cyano-6-oxo-pyrimidinone motif represents a non-hydroxamate zinc-binding group (ZBG) with potential metabolic advantages over hydroxamate-based HDAC inhibitors [3]. This compound can serve as a scaffold representative in liver microsome or hepatocyte stability assays to benchmark the intrinsic clearance of the cyano-pyrimidinone ZBG class across species, provided that the specific contribution of the N-methyl-N-phenylacetamide side chain to metabolic stability is deconvoluted through parallel testing of matched secondary amide analogs.

Physicochemical Property Comparator for Tertiary Amide Pyrimidinones

With its predicted higher logP and reduced aqueous solubility versus secondary amide analogs, this compound is suitable as a reference standard in logD7.4 and kinetic solubility assays aimed at establishing the physicochemical property range achievable within the 5-cyano-6-oxo-2-(p-tolyl)pyrimidinone series [4]. Procurement is indicated when building a property-based SAR dataset that correlates N1-substitution with chromatographic hydrophobicity (CHI logD) or thermodynamic solubility.

Quote Request

Request a Quote for 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.